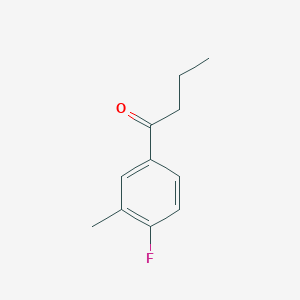

4'-Fluoro-3'-methylbutyrophenone

Description

BenchChem offers high-quality 4'-Fluoro-3'-methylbutyrophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Fluoro-3'-methylbutyrophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-fluoro-3-methylphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO/c1-3-4-11(13)9-5-6-10(12)8(2)7-9/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIRBULGXAOBSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC(=C(C=C1)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4'-Fluoro-3'-methylbutyrophenone molecular weight and formula

An In-depth Technical Guide to 4'-Fluoro-3'-methylbutyrophenone

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 4'-Fluoro-3'-methylbutyrophenone, a compound of interest within the broader class of butyrophenones known for their significant pharmacological applications. Due to the limited availability of direct experimental data for this specific molecule in public scientific databases, this document combines theoretical calculations with established principles of organic synthesis and medicinal chemistry to offer a robust scientific profile. Insights are drawn from structurally related analogs to project the chemical behavior, synthetic pathways, and potential applications of the title compound.

Core Molecular Profile

4'-Fluoro-3'-methylbutyrophenone is an aromatic ketone. Its structure is characterized by a butyryl group attached to a phenyl ring that is substituted with both a fluorine atom and a methyl group. The precise positioning of these substituents is critical to the molecule's electronic properties and, by extension, its reactivity and biological activity.

The molecular formula and weight have been calculated based on its constituent atoms, as direct experimental values are not widely published.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃FO | Calculated |

| Molecular Weight | 180.22 g/mol | Calculated |

| IUPAC Name | 1-(4-fluoro-3-methylphenyl)butan-1-one |

Chemical Structure and Rationale

The structure of 4'-Fluoro-3'-methylbutyrophenone is foundational to understanding its properties. The butyrophenone core is a well-established pharmacophore, particularly in the development of neuroleptic agents.[1] The introduction of a fluorine atom at the 4'-position and a methyl group at the 3'-position on the phenyl ring is a strategic modification intended to modulate the molecule's pharmacokinetic and pharmacodynamic profile.

-

Fluorine Substitution: The presence of a fluorine atom can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[2][3] It also increases lipophilicity, which can improve blood-brain barrier penetration, a crucial factor for centrally acting drugs.

-

Methyl Substitution: The methyl group can influence receptor binding affinity and selectivity through steric and electronic effects.

Caption: Proposed workflow for the synthesis of 4'-Fluoro-3'-methylbutyrophenone.

Detailed Experimental Protocol (Hypothetical)

-

Vessel Preparation: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of dry nitrogen.

-

Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM). The mixture is cooled to 0°C in an ice bath.

-

Substrate Addition: 2-Fluorotoluene (1.0 equivalent) is added to the stirred suspension.

-

Acylating Agent Addition: Butyryl chloride (1.05 equivalents) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction mixture is slowly and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Workup: The organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure 4'-Fluoro-3'-methylbutyrophenone.

Potential Applications and Field Insights

The butyrophenone structural motif is a key feature of many antipsychotic drugs, including the widely used haloperidol. [1]These compounds typically act as antagonists at dopamine D2 receptors. The specific substitution pattern of 4'-Fluoro-3'-methylbutyrophenone suggests its potential as a novel neuroleptic agent or as a key intermediate in the synthesis of more complex drug candidates.

The synthesis of novel butyrophenone analogs is an active area of research in medicinal chemistry, with a focus on developing agents with improved efficacy and fewer side effects. [4][5]Modifications to the aromatic ring and the side chain are explored to fine-tune receptor binding profiles, aiming for multi-receptor targeting to achieve an atypical antipsychotic profile. [4]

Conclusion

While 4'-Fluoro-3'-methylbutyrophenone is not a widely cataloged compound, its molecular structure places it firmly within a class of compounds with high therapeutic potential. The synthetic route proposed herein is based on well-established and reliable chemical transformations. The calculated molecular formula and weight provide a foundational piece of data for researchers wishing to synthesize and study this molecule. Further investigation into its pharmacological properties is warranted to determine its potential as a novel therapeutic agent or a valuable building block in drug discovery.

References

- Haddjeri, N., et al. (2001). Anxiolytic-like effects of S15535, a novel serotonin1A receptor agonist, in the rat conditioned emotional response test. Psychopharmacology, 154(2), 143-152.

-

PubChem. 4-Fluoro-3-methylbutanal. National Center for Biotechnology Information. Available at: [Link]

-

Gnanasekaran, D., et al. (2008). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Bioorganic & Medicinal Chemistry, 16(15), 7291-7301. Available at: [Link]

-

PubChem. 4'-Fluorobutyrophenone. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. Butyrophenone. Wikimedia Foundation. Available at: [Link]

- Honma, T., et al. (1974). Synthesis and preliminary pharmacology of a novel butyrophenone derivative, ID-4708. Arzneimittelforschung, 24(9), 1248-56.

-

IndiaMART. 4 Fluoro 3 Methyl Acetophenone Liquid. Available at: [Link]

-

Chemsrc. 4'-Fluoro-3'-methylacetophenone. Available at: [Link]

-

The Good Scents Company. butyrophenone. Available at: [Link]

-

Gnanasekaran, D., et al. (2008). Identification of a butyrophenone analog as a potential atypical antipsychotic agent: 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Bioorganic & Medicinal Chemistry, 16(15), 7291-7301. Available at: [Link]

-

The Innovation. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. Available at: [Link]

-

The Innovation. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. Available at: [Link]

-

PubChem. 4-Fluoro-3-methylbut-1-ene. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Butyrophenone - Wikipedia [en.wikipedia.org]

- 2. the-innovation.org [the-innovation.org]

- 3. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]

- 4. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a butyrophenone analog as a potential atypical antipsychotic agent: 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Reaction conditions for acylation of 2-fluorotoluene

Application Note: Precision Acylation of 2-Fluorotoluene – Regiocontrol & Scalability

Part 1: Executive Summary & Strategic Rationale

The Friedel-Crafts acylation of 2-fluorotoluene (2-FT) is a pivotal transformation in the synthesis of fluorinated pharmaceutical intermediates, particularly for non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemical antifungals.

The reaction presents a classic "Directing Group Conflict":

-

Methyl Group (C1): Weakly activating (

), directs ortho/para. -

Fluorine Atom (C2): Inductively deactivating (

) but strongly resonance-donating (

While the methyl group generally controls reaction rate, the fluorine atom exerts significant influence over regioselectivity. The two dominant isomers produced are 4-acetyl-2-fluorotoluene (substitution para to methyl) and 5-acetyl-2-fluorotoluene (substitution para to fluorine).

This guide provides two distinct protocols:

-

Protocol A (Traditional): Aluminum Chloride (

) mediated synthesis for maximum yield. -

Protocol B (Green/Selective): Zeolite H-Beta catalysis for enhanced regioselectivity and continuous flow compatibility.

Part 2: Mechanistic Pathways & Regioselectivity

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).[1] The regiochemical outcome is dictated by the stability of the arenium ion (sigma complex) intermediates.

Figure 1: Mechanistic divergence in the acylation of 2-fluorotoluene. The C4 position is sterically more accessible, while C5 benefits from fluorine's resonance donation.

Part 3: Experimental Protocols

Protocol A: Stoichiometric in Dichloromethane

Best for: Small-scale batch synthesis, maximum conversion, and academic labs.

Reagents:

-

2-Fluorotoluene (1.0 equiv)

-

Acetyl Chloride (1.2 equiv)

-

Aluminum Chloride, anhydrous (1.3 equiv)

-

Dichloromethane (DCM), anhydrous

Workflow Diagram:

Figure 2: Step-by-step workflow for Lewis Acid catalyzed acylation.

Detailed Procedure:

-

Setup: Flame-dry a 250 mL three-necked flask equipped with a magnetic stir bar, addition funnel, and a reflux condenser fitted with a

drying tube (or -

Activation: Add anhydrous DCM (50 mL) and

(17.3 g, 130 mmol). Cool to 0°C in an ice bath. -

Acylium Generation: Add acetyl chloride (9.4 g, 120 mmol) dropwise over 15 minutes. The suspension will clear as the acylium complex forms.

-

Addition: Add 2-fluorotoluene (11.0 g, 100 mmol) dropwise over 30 minutes. Note: Evolution of HCl gas will occur; ensure proper ventilation.

-

Reaction: Remove ice bath and stir at room temperature for 3 hours.

-

Quench: Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 20 mL conc. HCl.

-

Isolation: Extract with DCM (3 x 50 mL). Wash combined organics with saturated

(to remove acid) and brine. Dry over anhydrous

Protocol B: Zeolite H-Beta Catalysis (Heterogeneous)

Best for: Industrial scalability, "Green Chemistry" compliance, and improved para-selectivity.

Rationale: Zeolite H-Beta possesses a three-dimensional pore structure (12-membered rings) that imposes steric constraints, favoring the formation of the linear para-isomers and reducing the formation of sterically bulky ortho-isomers or di-acylated byproducts.

Reagents:

-

2-Fluorotoluene[2]

-

Acetic Anhydride (Acylating agent preferred for zeolites to avoid HCl generation)

-

Zeolite H-Beta (

ratio ~ 25-30), calcined at 500°C for 4h prior to use.

Procedure:

-

Loading: In a stainless steel autoclave or pressure vial, charge 2-fluorotoluene (10 mmol), acetic anhydride (15 mmol), and calcined Zeolite H-Beta (0.5 g).

-

Reaction: Heat to 120°C–140°C for 6–8 hours under magnetic stirring.

-

Workup: Cool to room temperature. Filter the catalyst (catalyst can be regenerated by calcination).

-

Purification: The filtrate is concentrated. Unreacted starting material is removed by distillation.

Part 4: Analytical Characterization & Isomer Distinction

Distinguishing the 4-acetyl and 5-acetyl isomers is critical.

Table 1: NMR Diagnostic Signals

| Isomer | Structure Note | ||

| 4-Acetyl-2-fluorotoluene | Acetyl para to Me | H-3: Doublet (large | |

| 5-Acetyl-2-fluorotoluene | Acetyl para to F | H-6: Singlet-like (small coupling). H-3/H-4: Strong coupling pattern. |

Note: Chemical shifts are solvent dependent (

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Catalyst deactivation (moisture) | Ensure |

| Polysubstitution | Excess reagent / High Temp | Maintain T < 5°C during addition. Use strictly 1.0 : 1.1 stoichiometry. |

| Isomer Separation | Close boiling points | Use fractional crystallization (if solid) or preparative HPLC. Flash chromatography: 5-10% EtOAc in Hexanes. |

| Dark/Tarry Product | Polymerization | Quench reaction immediately after substrate consumption (monitor via TLC). Avoid heating above 40°C in Protocol A. |

Part 6: References

-

Olah, G. A. (1963). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Foundational text on EAS mechanism and catalyst selection).

-

Sartori, G., & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press.

-

Corma, A., et al. (2001). "Acylation of aromatics on zeolite catalysts." Journal of Catalysis. (Details on shape selectivity of Zeolite Beta).

-

Smith, K., et al. (1996). "Highly efficient and regioselective acylation of substituted benzenes over zeolite catalysts." Journal of Organic Chemistry.

-

BenchChem Application Note. (2025). "Comparative Guide to Acylation: Zeolite vs Aluminum Chloride."

Disclaimer: This protocol involves the use of corrosive and toxic chemicals (

Sources

Application Note: 4'-Fluoro-3'-methylbutyrophenone in Antipsychotic Drug Discovery

Abstract

This application note details the utilization of 4'-Fluoro-3'-methylbutyrophenone (FMBP) as a critical scaffold in the synthesis and optimization of next-generation butyrophenone antipsychotics. While the 4'-fluorobutyrophenone moiety—exemplified by Haloperidol—remains the pharmacophore's gold standard, the addition of a 3'-methyl group introduces steric bulk and lipophilicity that significantly alters metabolic stability and receptor subtype selectivity (D2/5-HT2A). This guide provides a validated protocol for the synthesis of the FMBP intermediate via Friedel-Crafts acylation, its subsequent conversion into active pharmaceutical ingredients (APIs), and a standardized radioligand binding assay for pharmacological profiling.

Introduction: The Strategic Value of the 3'-Methyl Modification

The butyrophenone class of neuroleptics derives its potency from the interaction between the tertiary amino group and the aspartic acid residue of the dopamine D2 receptor, anchored by the lipophilic fluorophenyl tail.

Standard pharmacophores (e.g., Haloperidol, Benperidol) utilize an unsubstituted 4'-fluorophenyl ring. However, introducing a methyl group at the 3' position (meta to the ketone, ortho to the fluorine) offers three distinct advantages in lead optimization:

-

Metabolic Blocking: The methyl group hinders aromatic hydroxylation at the 3' position, a common metabolic clearance pathway for butyrophenones.

-

Conformational Restriction: Steric interaction between the 3'-methyl and the carbonyl oxygen can restrict the rotation of the phenyl ring, potentially locking the molecule into a more active bio-conformation.

-

Lipophilic Tuning: The addition increases LogP, enhancing blood-brain barrier (BBB) penetration.

This guide outlines the workflow for synthesizing this scaffold and validating its efficacy.

Chemical Synthesis Protocol

Pathway Overview

The synthesis relies on the regioselective Friedel-Crafts acylation of 2-fluorotoluene . Due to the directing effects, the activating methyl group (ortho/para director) dominates the deactivating but ortho/para-directing fluorine, directing the acyl group to the position para to the methyl (and meta to the fluorine).

Workflow Visualization

Figure 1: Synthetic pathway for generating 3'-methyl substituted butyrophenone analogs.

Step-by-Step Protocol

Step 1: Synthesis of 4-Chloro-4'-fluoro-3'-methylbutyrophenone

-

Reagents:

-

2-Fluorotoluene (1.0 eq)

-

4-Chlorobutyryl chloride (1.2 eq)

-

Aluminum Chloride (AlCl₃) (1.5 eq, anhydrous)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

-

Procedure:

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain an inert atmosphere (Nitrogen or Argon).

-

Catalyst Suspension: Charge the flask with AlCl₃ (20.0 g, 150 mmol) and dry DCM (100 mL). Cool to 0°C in an ice bath.

-

Acylation: Mix 4-chlorobutyryl chloride (16.8 mL, 150 mmol) with 2-fluorotoluene (11.0 g, 100 mmol) in 50 mL DCM. Add this mixture dropwise to the AlCl₃ suspension over 45 minutes. Caution: HCl gas evolution.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Reflux for 4 hours. Monitor consumption of 2-fluorotoluene by TLC (Hexane/EtOAc 9:1).

-

Quenching: Pour the reaction mixture carefully onto 200 g of crushed ice/conc. HCl (10:1) mixture. Stir vigorously for 30 minutes to decompose the aluminum complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine organics, wash with water, saturated NaHCO₃, and brine.

-

Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize the solid residue from heptane/isopropanol to yield the intermediate.

-

Step 2: N-Alkylation (API Generation)

-

Rationale: The Finkelstein condition (KI) is used to convert the alkyl chloride to a more reactive alkyl iodide in situ, accelerating the nucleophilic substitution by the secondary amine.

-

Reagents:

-

4-Chloro-4'-fluoro-3'-methylbutyrophenone (Intermediate from Step 1)

-

Target Secondary Amine (e.g., 4-phenylpiperidin-4-ol for "Methyl-Haloperidol")

-

Potassium Carbonate (K₂CO₃) (3.0 eq, anhydrous)

-

Potassium Iodide (KI) (0.1 eq, catalytic)

-

Methyl Isobutyl Ketone (MIBK) or DMF.

-

-

Procedure:

-

Dissolve the Intermediate (1.0 eq) and the Amine (1.1 eq) in MIBK.

-

Add K₂CO₃ and catalytic KI.

-

Reflux the mixture for 18–24 hours.

-

Filter off inorganic salts while hot.

-

Concentrate the filtrate. Purify the crude API via column chromatography (DCM/MeOH/NH₃).

-

Analytical Validation

Data consistency is vital for SAR studies. The following parameters confirm the identity of the 3'-methyl scaffold.

| Parameter | Specification | Method |

| Appearance | Off-white to pale yellow crystalline solid | Visual |

| Purity | > 98.0% | HPLC (C18, ACN/H2O gradient) |

| Mass Spec | [M+H]+ consistent with structure | LC-MS (ESI+) |

| 1H NMR | Distinct singlet (~2.3 ppm) for Ar-CH3 | 500 MHz NMR (CDCl3) |

| Regiochemistry | Splitting pattern confirms 1,2,4-substitution | 1H NMR (Coupling constants) |

Pharmacological Profiling: D2 Receptor Binding Assay

To validate the biological activity of the new analogs, a competitive radioligand binding assay is required.

Assay Principle

Displacement of [³H]-Spiperone (a high-affinity D2 antagonist) by the test compound in membrane preparations from CHO cells stably expressing the human D2 receptor.

Workflow Visualization

Figure 2: D2 Receptor Radioligand Binding Assay Workflow.[1]

Detailed Protocol

-

Buffer Preparation: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA.

-

Plate Setup: Use 96-well polypropylene plates.

-

Total Binding: Membrane + [³H]-Spiperone (0.5 nM).

-

Non-Specific Binding (NSB): Membrane + [³H]-Spiperone + Haloperidol (10 µM).

-

Test: Membrane + [³H]-Spiperone + Test Compound (10⁻¹⁰ to 10⁻⁵ M).

-

-

Incubation: Incubate for 90 minutes at 25°C to reach equilibrium.

-

Harvesting: Pre-soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour (reduces non-specific binding to filter). Harvest using a cell harvester; wash 3x with ice-cold buffer.[2]

-

Detection: Add liquid scintillant and count radioactivity.

-

Calculation: Determine IC₅₀ and convert to Ki using the Cheng-Prusoff equation:

(Where [L] is radioligand concentration and Kd is its dissociation constant).

Safety and Handling

-

4-Chlorobutyryl Chloride: Highly corrosive and lachrymator. Handle only in a fume hood.

-

Aluminum Chloride: Reacts violently with water. Quench with extreme caution.

-

Neuroleptic Potency: The final compounds are potent CNS active agents. Avoid dust inhalation; handle as hazardous potent compounds (OEB 4/5).

References

-

Janssen, P. A. J., et al. (1959).[3] "Chemistry and Pharmacology of Butyrophenones." Journal of Medicinal Chemistry.

-

Leysen, J. E., et al. (1982). "[3H]Spiperone binding to dopamine D2 receptors." European Journal of Pharmacology.

-

National Institute of Mental Health (NIMH). "PDSP Protocol: Dopamine D2 Receptor Binding." Psychoactive Drug Screening Program.

-

Organic Chemistry Portal. "Friedel-Crafts Acylation: Mechanism and Conditions."

-

Sigma-Aldrich. "4'-Fluoro-3'-methylacetophenone Product Data (Structural Analog)."

Sources

Preparation of 1-(4-fluoro-3-methylphenyl)butan-1-one from butyryl chloride

[1]

Executive Summary

This application note details the protocol for synthesizing 1-(4-fluoro-3-methylphenyl)butan-1-one (also known as 4-fluoro-3-methylbutyrophenone) via the Friedel-Crafts acylation of 2-fluorotoluene with butyryl chloride.

This compound serves as a critical intermediate in the synthesis of butyrophenone-class antipsychotics (e.g., analogs of droperidol or haloperidol) and various fluorinated fine chemicals. The protocol emphasizes regiocontrol, safety regarding moisture-sensitive reagents, and purification strategies to isolate the para-to-methyl isomer.

Scientific Background & Reaction Design

Retrosynthetic Analysis

The target molecule, 1-(4-fluoro-3-methylphenyl)butan-1-one , possesses a 1,3,4-trisubstituted benzene ring.

-

Target: Ketone at C1, Methyl at C3, Fluoro at C4.

-

Precursor: 2-Fluorotoluene (1-fluoro-2-methylbenzene).

-

Transformation: Introduction of a butyryl group.[1]

Regioselectivity Logic

The success of this synthesis relies on the directing effects of the substituents on the 2-fluorotoluene ring:

-

Methyl Group (-CH₃): An activating group that directs electrophiles to the ortho and para positions.

-

Fluoro Group (-F): A deactivating group (inductively withdrawing) but an ortho/para director (resonance donation).

Competition Analysis:

-

Position 3 (Ortho to Me, Ortho to F): Sterically crowded (sandwiched between substituents). Highly unfavorable.[2]

-

Position 4 (Meta to Me, Para to F): The methyl group does not activate this position. The fluorine directs here, but the overall ring electron density is controlled by the activator (Methyl).

-

Position 5 (Para to Me, Meta to F): This position is activated by the methyl group and is sterically accessible.

-

Position 6 (Ortho to Me, Ortho to F): Sterically hindered compared to Position 5.

Reaction Mechanism (DOT Visualization)

Figure 1: Mechanistic pathway showing acylium ion formation, regioselective attack, and hydrolysis.

Experimental Protocol

Materials & Equipment

| Reagent | MW ( g/mol ) | Equiv. | Density (g/mL) | Role |

| 2-Fluorotoluene | 110.13 | 1.0 | 1.00 | Substrate |

| Butyryl Chloride | 106.55 | 1.1 | 1.02 | Electrophile |

| Aluminum Chloride ( | 133.34 | 1.2 | Solid | Lewis Acid Catalyst |

| Dichloromethane (DCM) | - | Solvent | 1.33 | Solvent (Anhydrous) |

| HCl (1M) | - | Quench | - | Quenching Agent |

Equipment:

-

3-Neck Round Bottom Flask (flame-dried).

-

Addition Funnel (pressure-equalizing).

-

Reflux Condenser with

drying tube or -

Ice/Water bath.

-

Magnetic Stirrer.[3]

Step-by-Step Methodology

Phase 1: Catalyst Complex Formation

-

Setup: Assemble the glassware under a nitrogen atmosphere. Ensure all glass is bone-dry.

-

Solvent Charge: Add anhydrous DCM (5-10 volumes relative to substrate) to the flask.

-

Catalyst Addition: Add

(1.2 equiv.) to the DCM. Stir to form a suspension.-

Note:

is hygroscopic. Weigh quickly or use a glovebox.

-

-

Electrophile Activation: Cool the suspension to 0–5°C . Add Butyryl Chloride (1.1 equiv.) dropwise via the addition funnel.

-

Observation: The suspension may clarify or change color (yellow/orange) as the acylium complex forms. Stir for 15 minutes at 0°C.

-

Phase 2: Acylation Reaction

-

Substrate Addition: Mix 2-Fluorotoluene (1.0 equiv.) with a small volume of DCM in the addition funnel.

-

Controlled Addition: Add the substrate solution dropwise to the reaction mixture at 0–5°C over 30–45 minutes.

-

Critical: Control the rate to prevent a temperature spike (>10°C), which can lead to poly-acylation or tar formation.

-

Gas Evolution: HCl gas will evolve. Ensure proper venting through a scrubber (NaOH trap).

-

-

Reaction Completion: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check progress via TLC (Solvent: Hexane/EtOAc 9:1) or GC-MS. The limiting reagent (2-fluorotoluene) should disappear.

-

Phase 3: Quenching & Isolation

-

Quench: Cool the mixture back to 0°C. Slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl (approx. 200mL).

-

Safety: This step is highly exothermic. The HCl helps solubilize aluminum salts.

-

-

Extraction: Separate the organic (DCM) layer. Extract the aqueous layer twice with fresh DCM.

-

Washing: Wash combined organics with:

-

Water (1x)

-

Sat.

(1x) (to remove residual acid) -

Brine (1x)

-

-

Drying: Dry over anhydrous

or

Phase 4: Purification

-

Distillation: The crude product is likely a high-boiling oil. Purify via vacuum distillation.

-

Expected BP: >120°C at high vacuum (approx. 1-5 mmHg).

-

Alternative: If the product solidifies upon standing (MP likely low), recrystallize from Hexane/Ethanol.

-

Process Workflow (DOT Visualization)

Figure 2: Operational workflow from catalyst preparation to purification.

Analytical Data & Troubleshooting

Expected Analytical Profile[5]

-

Appearance: Colorless to pale yellow oil.

-

IR Spectrum: Strong carbonyl stretch (

) at ~1680-1690 -

1H NMR (CDCl3, 400 MHz):

-

~0.98 (t, 3H, terminal

-

~1.75 (m, 2H,

-

~2.30 (d, 3H, Aryl-

-

~2.90 (t, 2H,

- ~7.0-7.8 (m, 3H, Aromatic protons). Look for 1,3,4-substitution pattern splitting.

-

~0.98 (t, 3H, terminal

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Catalyst deactivation by moisture. | Use fresh |

| Polysubstitution | High temperature or excess reagent. | Maintain 0°C during addition. Adhere to 1.1 eq stoichiometry. |

| Isomer Mixtures | Thermodynamic equilibration. | Do not overheat (>40°C). Stop reaction immediately upon consumption of starting material. |

| Emulsion during Workup | Aluminum salts precipitating. | Ensure the quench uses sufficient HCl to dissolve aluminum hydroxides. Filter through Celite if necessary. |

Safety & Handling (SDS Summary)

-

Butyryl Chloride: Corrosive, lachrymator. Causes severe skin burns and eye damage. Reacts violently with water. Handle in a fume hood.

-

Aluminum Chloride: Causes severe skin burns. Reacts violently with water releasing HCl gas.

-

2-Fluorotoluene: Flammable liquid and vapor.

Waste Disposal: Quenched aqueous layers contain Aluminum and HCl; neutralize with Sodium Bicarbonate before disposal. Organic waste must be halogenated solvent stream.

References

-

Friedel-Crafts Acylation Mechanism & Conditions

- Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.

-

Friedel-Crafts Acylation. Organic Chemistry Portal. Link

-

Regioselectivity of Fluorotoluenes

-

Detailed analysis of directing effects in electrophilic aromatic substitution. LibreTexts Chemistry. Link

-

-

Physical Properties of Analogs (Acetophenone derivatives)

-

PubChem Compound Summary for CID 60929106 (Related Alcohol) and CID 10867493 (Ethanone analog). Link

-

-

General Protocol for Acylation

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(4-fluoro-3-methylphenyl)butan-1-one by Recrystallization

This guide serves as a comprehensive technical resource for laboratory professionals engaged in the purification of 1-(4-fluoro-3-methylphenyl)butan-1-one. It provides in-depth, field-tested insights into the recrystallization process, from solvent selection to troubleshooting common experimental challenges.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the recrystallization of 1-(4-fluoro-3-methylphenyl)butan-1-one, establishing the scientific basis for the procedural steps that follow.

Q1: What is the underlying principle of recrystallization for purifying this compound?

A1: Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature.[1][2] For 1-(4-fluoro-3-methylphenyl)butan-1-one, the process involves dissolving the impure, or "crude," solid in a hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a pure form. The impurities, ideally, remain dissolved in the cold solvent, known as the mother liquor, and are separated by filtration.[3] The effectiveness of the purification relies on the formation of a well-ordered crystal lattice, which naturally excludes molecules that do not fit, i.e., the impurities.[4]

Q2: What are the critical physical properties of 1-(4-fluoro-3-methylphenyl)butan-1-one to consider?

A2: Understanding the compound's properties is essential for designing a successful recrystallization protocol. While some data must be determined empirically, we can compile the following:

| Property | Value / Information | Significance for Recrystallization |

| Molecular Formula | C₁₁H₁₃FO | The presence of a polar carbonyl group and a semi-polar fluorophenyl ring suggests solubility in a range of organic solvents. |

| Molecular Weight | 180.22 g/mol [5] | Essential for calculating theoretical and percent yields after purification. |

| Appearance | Expected to be a solid or low-melting solid at room temperature. | Recrystallization is suitable for compounds that are solid at ambient temperatures. |

| Melting Point | Must be determined experimentally. | A sharp, narrow melting point range after recrystallization is a primary indicator of high purity. Impurities typically depress and broaden the melting point range.[6] |

| Solubility | Insoluble in water.[7] Soluble in organic solvents like ethanol, DMF, and dichloromethane.[8] | This information is the starting point for selecting an appropriate recrystallization solvent. |

Q3: How do I select the optimal solvent for recrystallization?

A3: The choice of solvent is the most critical factor for a successful recrystallization.[1] The ideal solvent should:

-

Dissolve the compound completely when hot (near its boiling point).

-

Dissolve the compound very poorly, or not at all, when cold (at room temperature or in an ice bath).

-

Either not dissolve the impurities at all (allowing for hot filtration) or dissolve them so well that they remain in the cold mother liquor.[6]

-

Be chemically inert, not reacting with the compound.

-

Have a relatively low boiling point for easy removal from the purified crystals via evaporation.[3]

A rule of thumb is "like dissolves like"; therefore, for an aromatic ketone, moderately polar solvents are a good starting point.[9] A systematic approach is to test solubility in small test tubes with various solvents.

Recommended Solvents for Screening:

-

Alcohols: Ethanol, Methanol, Isopropanol

-

Esters: Ethyl Acetate

-

Ketones: Acetone

-

Chlorinated Solvents: Dichloromethane (DCM)

-

Aromatic Hydrocarbons: Toluene

-

Aliphatic Hydrocarbons (as anti-solvents): Hexane, Heptane

If no single solvent is suitable, a two-solvent (or mixed-solvent) system is often effective.[4] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" anti-solvent (in which it is insoluble) dropwise until the solution becomes cloudy, then reheating to clarify before cooling.[10] Common pairs include Ethyl Acetate/Hexane or Methanol/Water.

Part 2: Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues that may arise during the experiment.

Caption: Troubleshooting logic for common recrystallization problems.

Q4: No crystals are forming after the solution has cooled. What should I do?

A4: This is a common problem indicating that the solution is supersaturated.[11] You need to induce crystallization. Try the following methods in order:

-

Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-solution interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[4][12]

-

Add a Seed Crystal: If you have a small amount of the pure compound, add a tiny crystal to the solution. This acts as a template for other molecules to deposit onto, initiating crystallization.[12]

-

Reduce the Temperature: If the solution is at room temperature, place it in an ice bath to further decrease the compound's solubility.[6]

-

Concentrate the Solution: If none of the above work, you may have used too much solvent.[11] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then repeat the cooling process.[4]

Q5: My compound separated as an oil, not as crystals. How can I fix this?

A5: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[13] It can also happen if the concentration of the solute is too high or if the solution is cooled too rapidly. An oil is undesirable because it traps impurities.[14]

-

Solution: Reheat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent to lower the saturation point, and then allow the solution to cool very slowly. Insulating the flask (e.g., by placing it on a wooden block or paper towels) can promote the slow, ordered crystal growth required.[11][12] If the problem persists, you may need to reconsider your choice of solvent.

Q6: My final yield is very low. What are the likely causes?

A6: A poor yield is most often due to one of the following:

-

Using too much solvent: This is the most common error.[11] Excess solvent will keep a significant portion of your compound dissolved in the mother liquor even when cold.[12]

-

Premature crystallization: If the compound crystallizes in the funnel during a hot filtration step, you will lose product. To prevent this, use a slight excess of hot solvent and ensure your filtration apparatus (funnel and flask) is pre-heated.[13][14]

-

Washing with too much cold solvent: During the final filtration step, washing the collected crystals should be done with a minimal amount of ice-cold solvent to rinse away the mother liquor without dissolving your product.[15]

Part 3: Detailed Experimental Protocol

This protocol provides a standardized workflow. The exact solvent and volumes must be optimized based on preliminary solubility tests.

Caption: Standard experimental workflow for recrystallization.

Methodology:

-

Dissolution: Place the weighed crude 1-(4-fluoro-3-methylphenyl)butan-1-one in an appropriately sized Erlenmeyer flask. Add the chosen solvent dropwise from a pipette while the solution is heated to a gentle boil with stirring. Continue adding the solvent until the solid is just fully dissolved. Adding excess solvent will decrease your final yield.[15]

-

Hot Filtration (Conditional): If you observe any insoluble impurities (e.g., dust, stir bar fragments) in the hot solution, you must perform a hot gravity filtration. Use a pre-heated short-stem funnel and fluted filter paper to quickly filter the hot solution into a pre-heated clean flask. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[14]

-

Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Rapid cooling encourages the formation of small, impure crystals.[12] Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize the precipitation of the product.[4]

-

Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask. Wet the filter paper with a small amount of the cold solvent to ensure it seals against the funnel plate.[14]

-

Washing: While the crystals are still in the Büchner funnel under vacuum, wash them with a very small amount of ice-cold solvent. This will rinse away any adhering mother liquor that contains soluble impurities.

-

Drying: Allow air to be pulled through the crystals on the filter for several minutes to help them dry. Then, carefully transfer the solid to a pre-weighed watch glass and allow it to dry completely. A vacuum oven at a low temperature can be used to expedite this process. The final product should be a dry, free-flowing crystalline solid.

-

Analysis: Weigh the pure, dry product to calculate the percent recovery. Determine the melting point of the purified crystals. A pure compound will have a sharp melting point range (typically <2 °C).

References

- University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from University of York Teaching Labs website.

-

Nichols, L. (2022). 3.6F: Troubleshooting. In Chemistry LibreTexts. [Link]

- Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones.

- Mayo, D. W., Pike, R. M., & Forbes, D. C. (n.d.). Microscale Organic Laboratory Techniques.

- University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization - Single Solvent.

- Biocyclopedia. (n.d.). Problems in recrystallization.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester Chemistry website.

- Fluorochem. (n.d.). 1-(4-Fluoro-phenyl)-3-methyl-butan-1-one.

- Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures.

- Sigma-Aldrich. (n.d.). 1-(4-Fluoro-3-methylphenyl)ethanone.

- Important Chemistry Tips. (2022, July 8).

-

National Center for Biotechnology Information. (n.d.). 1-(4-Fluoro-3-methylphenyl)-3-methylbutan-1-ol. PubChem Compound Database. Retrieved from [Link]

- California State University, Stanislaus. (n.d.). Recrystallization1.

- RayBiotech. (n.d.). 1-(4-FLUORO-PHENYL)-BUTAN-1-ONE.

- Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (n.d.). Techniques in Organic Chemistry.

-

Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. [Link]

- ChemBK. (2024). 1-(4-fluoro-3-methylphenyl)ethanone.

-

Chemistry LibreTexts. (2023). Recrystallization. [Link]

- ECHEMI. (n.d.). Selection of recrystallization solvent.

- ChemicalBook. (2026). 1-(4-FLUORO-PHENYL)-BUTAN-1-ONE.

Sources

- 1. edu.rsc.org [edu.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. rubingroup.org [rubingroup.org]

- 4. chem.ualberta.ca [chem.ualberta.ca]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. creative-chemistry.org.uk [creative-chemistry.org.uk]

- 7. 1-(4-FLUORO-PHENYL)-BUTAN-1-ONE | 582-83-2 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. reddit.com [reddit.com]

- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. people.chem.umass.edu [people.chem.umass.edu]

Technical Support Center: Troubleshooting Friedel-Crafts Acylation of Fluorotoluene Derivatives

Welcome to the technical support center for Friedel--Crafts acylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of acylated precursors. Here you will find detailed guides and frequently asked questions to help you minimize byproduct formation and maximize the yield and purity of your target molecules. This guide provides detailed solutions to common challenges encountered during the Friedel-Crafts acylation of fluorotoluene derivatives.

Introduction: The Challenge of Fluorotoluene Acylation

The Friedel-Crafts acylation is a cornerstone of organic synthesis for creating aryl ketones. However, when applied to substituted benzenes like fluorotoluene, the interplay between the activating methyl group (-CH₃) and the deactivating but ortho-, para-directing fluorine (-F) group presents significant challenges in controlling regioselectivity and achieving high yields. This guide will walk you through troubleshooting common issues, explaining the underlying chemical principles to empower your experimental design.

Core Principles: Directing Effects in Fluorotoluenes

Understanding the directing effects of the substituents is crucial.

-

Methyl Group (-CH₃): An activating, ortho-, para-directing group. It donates electron density to the ring, making it more nucleophilic and reactive towards electrophiles.

-

Fluorine (-F): A deactivating, ortho-, para-directing group. While it withdraws electron density through induction (deactivating), it can donate electron density through resonance, directing incoming electrophiles to the ortho and para positions.

The final regiochemical outcome depends on the interplay of these electronic effects and steric hindrance.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific challenges encountered during Friedel-Crafts acylation reactions and provides actionable solutions.

Issue 1: Low or No Reaction Yield

Question: I am attempting to acylate 4-fluorotoluene with acetyl chloride and AlCl₃, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer:

Low yields in Friedel-Crafts acylation of fluorotoluenes can stem from several factors, primarily related to substrate reactivity and catalyst activity.

Underlying Causes & Solutions:

-

Insufficient Catalyst Activity: The fluorine atom's inductive electron withdrawal deactivates the aromatic ring, making it less reactive than benzene.[1] Traditional Lewis acids like AlCl₃ may not be potent enough to drive the reaction to completion.

-

Solution: Consider using a more potent Lewis acid or a combination of catalysts. Metal triflates, such as scandium(III) triflate (Sc(OTf)₃) or bismuth(III) triflate (Bi(OTf)₃), are known to be effective for deactivated systems.[2]

-

-

Moisture Contamination: Friedel-Crafts reactions are highly sensitive to moisture. Water can react with the Lewis acid catalyst, quenching its activity, and also hydrolyze the acyl chloride.[2]

-

Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents.[3]

-

-

Inadequate Reaction Temperature: The deactivation of the ring by fluorine may necessitate higher reaction temperatures to overcome the activation energy barrier.

-

Solution: Gradually increase the reaction temperature. Start from room temperature and incrementally raise it, monitoring the reaction progress by TLC or GC-MS. Be cautious, as higher temperatures can sometimes lead to byproduct formation.

-

Experimental Protocol: Acylation of 4-Fluorotoluene with a Stronger Lewis Acid

| Parameter | Value |

| Substrate | 4-Fluorotoluene |

| Acylating Agent | Acetyl Chloride |

| Catalyst | Scandium(III) triflate (Sc(OTf)₃) |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Atmosphere | Nitrogen |

Step-by-Step Methodology:

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add Sc(OTf)₃ (0.1 eq.).

-

Add anhydrous DCM and cool the mixture to 0 °C in an ice bath.

-

Add acetyl chloride (1.1 eq.) dropwise to the stirred suspension.

-

After 15 minutes of stirring, add a solution of 4-fluorotoluene (1.0 eq.) in anhydrous DCM dropwise over 30 minutes.

-

Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by slowly adding crushed ice, followed by dilute HCl.

-

Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Issue 2: Poor Regioselectivity and Isomer Formation

Question: My acylation of 2-fluorotoluene is producing a mixture of isomers. How can I control the regioselectivity to favor a single product?

Answer:

Controlling regioselectivity in di-substituted benzenes like fluorotoluene is a significant challenge. The directing effects of both the methyl and fluoro groups are at play, often leading to a mixture of products.

Underlying Causes & Solutions:

-

Competing Directing Effects: In 2-fluorotoluene, the methyl group directs to positions 4 and 6, while the fluorine directs to positions 4 and 6. Both groups strongly favor acylation at position 4 due to steric hindrance at position 6 from the adjacent methyl group. However, some acylation at other positions can still occur. For 3-fluorotoluene, the situation is more complex, with multiple positions being activated.

-

Reaction Conditions: Solvent polarity and temperature can influence the isomer ratio.

-

Solvent Effects: Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) often favor the kinetically controlled product, while more polar solvents like nitrobenzene can favor the thermodynamically more stable isomer.[4]

-

Temperature: Lower temperatures generally favor the formation of the kinetic product, which is often the less sterically hindered isomer.

-

Logical Flow for Optimizing Regioselectivity

Caption: A workflow for optimizing regioselectivity in Friedel-Crafts acylation.

Issue 3: Byproduct Formation - Fries Rearrangement

Question: When acylating 3-fluorotoluene, I am observing a byproduct that I suspect is from a Fries rearrangement. How can I avoid this?

Answer:

This is a common issue when acylating substrates that have the potential for O-acylation, which can then undergo a Fries rearrangement. While fluorotoluene itself doesn't have a hydroxyl group, impurities or degradation products might. More commonly, this issue arises with hydroxy-fluorotoluenes. Assuming the question implies a phenol derivative, here is the guidance.

Underlying Cause & Solution:

The competing O-acylation reaction produces a phenyl ester, which can then undergo a Fries rearrangement to the desired hydroxyarylketone, but this often results in a mixture of ortho and para isomers and can be inefficient.[5]

Solutions:

-

Protect the Hydroxyl Group: The most direct way to prevent O-acylation is to protect the phenolic hydroxyl group before the acylation step. A common protecting group is a silyl ether (e.g., TBDMS), which is stable to the reaction conditions but can be easily removed during workup.[5]

-

Optimize Reaction Conditions for C-Acylation:

-

Catalyst Choice: Some Lewis acids have a higher affinity for oxygen, promoting O-acylation. Experimenting with different catalysts might shift the selectivity.

-

Temperature Control: Lower temperatures generally favor C-acylation over the Fries rearrangement.

-

Reaction Pathway Visualization

Caption: Competing pathways in the acylation of a hydroxy-fluorotoluene derivative.

Frequently Asked Questions (FAQs)

Q1: Can I use an acid anhydride instead of an acyl chloride? A1: Yes, acid anhydrides can be used as acylating agents.[1] They are often less reactive than acyl chlorides, which can sometimes be advantageous in controlling the reaction rate and improving selectivity. However, they may require more forcing conditions (higher temperatures or longer reaction times).

Q2: Why is a stoichiometric amount of Lewis acid often required in Friedel-Crafts acylation? A2: The product of the acylation, an aryl ketone, is a Lewis base and can form a stable complex with the Lewis acid catalyst.[6] This complexation effectively removes the catalyst from the reaction cycle. Therefore, at least a stoichiometric amount of the Lewis acid is typically needed to drive the reaction to completion. The complex is then hydrolyzed during the aqueous workup to release the ketone product.[7]

Q3: Are there greener alternatives to traditional Lewis acids like AlCl₃? A3: Yes, there is a significant research effort to develop more environmentally friendly catalysts for Friedel-Crafts acylation. These include solid acid catalysts like zeolites, metal triflates that can be used in catalytic amounts and are often recyclable, and ionic liquids.[2][8]

Q4: My reaction seems to stall after about 50% conversion. What could be the issue? A4: Reaction stalling can be due to several factors. As mentioned, product inhibition through complexation with the Lewis acid is a common cause.[6] Another possibility is catalyst deactivation due to trace amounts of water. Ensure your reagents and solvents are scrupulously dry. You might also consider adding the Lewis acid in portions throughout the reaction to maintain a sufficient concentration of active catalyst.

References

-

Chemguide. (n.d.). Explaining the Friedel-Crafts acylation of benzene. Retrieved from [Link]

- Mattos, M. (2024).

-

JoVE. (2025). Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Retrieved from [Link]

-

Stack Exchange Chemistry. (2019). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

Chemguide. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Total Organic Chemistry. (2021). Friedel-Crafts Alkylation and Acylation. Retrieved from [Link]

-

RSC Publishing. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]

-

Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

-

University of Missouri. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2017). Friedel-Crafts Acylation Example Problems. Retrieved from [Link]

-

ResearchGate. (n.d.). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Retrieved from [Link]

-

Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

-

The Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Retrieved from [Link]

-

Cengage. (n.d.). 8.5 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2015). 15.13: Friedel-Crafts Alkanoylation (Acylation). Retrieved from [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. websites.umich.edu [websites.umich.edu]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]

- 8. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]

Technical Support Center: Stability of 4'-Fluoro-3'-methylbutyrophenone

Topic: Improving stability of 4'-Fluoro-3'-methylbutyrophenone in solution Document ID: TSC-2024-FMB-01 Audience: Medicinal Chemists, Process Engineers, Analytical Scientists

Introduction: The Stability Triad

Welcome to the technical guide for 4'-Fluoro-3'-methylbutyrophenone (CAS: 16499-57-3). As a key intermediate in the synthesis of neuroleptic agents (such as melperone analogs) and fluorinated APIs, the integrity of this molecule in solution is critical for yield and purity.

While the fluorinated aromatic ring provides metabolic stability in biological systems, the butyrophenone side chain introduces specific vulnerabilities in laboratory solutions. This guide addresses the three pillars of its degradation: Photochemical Cleavage (Norrish Type II) , Benzylic Oxidation , and Solubility-Driven Precipitation .

Module 1: Photochemical Instability (The Critical Threat)

The Mechanism: Why Solutions Turn Yellow

The most common user complaint regarding butyrophenones is the "yellowing" of clear solutions over time. This is not simple oxidation; it is a Norrish Type II Photochemical Reaction .[1]

Aromatic ketones act as chromophores, absorbing UV light (approx. 240–300 nm). Upon excitation, the carbonyl oxygen abstracts a gamma-hydrogen (

Degradation Pathway Prediction: For 4'-Fluoro-3'-methylbutyrophenone, the primary degradation product is 4'-Fluoro-3'-methylacetophenone , with the release of ethylene gas.

Visualization: Norrish Type II Pathway

Figure 1: The Norrish Type II degradation mechanism specific to butyrophenone derivatives.

Protocol: Photostability Protection

-

Container Selection: Use Amber Borosilicate Glass (Type 1). Clear glass allows >90% transmission of UV-A, accelerating degradation within hours.

-

Lab Lighting: If handling large open volumes, use Gold Fluorescent sleeves (cutoff <500 nm) in the fume hood.

-

Solvent Choice: Avoid acetone or chlorinated solvents if UV exposure is possible, as they can act as photosensitizers. Methanol or Acetonitrile are preferred for stability, provided they are degassed.

Module 2: Oxidative Degradation

The Vulnerability: The 3'-Methyl Group

While the fluorine atom at the 4' position deactivates the ring (making it less prone to electrophilic attack), the 3'-methyl group is benzylic. Benzylic carbons are susceptible to radical-mediated oxidation, forming benzyl alcohols or carboxylic acids over prolonged storage.

Troubleshooting Guide: Preventing Oxidation

| Symptom | Probable Cause | Corrective Action |

| New peak at RRT ~0.8 | Benzylic Alcohol formation | Sparge solvents with Nitrogen/Argon for 15 mins before dissolution. |

| pH drift (Acidic) | Benzoic acid derivative formation | Store solution at low temp (4°C). Add BHT (0.05%) if downstream chemistry permits. |

| Color change (Pink/Red) | Quinone formation (Trace) | Check for transition metal contamination (Fe, Cu) in solvent; add EDTA if necessary. |

Module 3: Solubility & Physical Stability

Solubility Profile

4'-Fluoro-3'-methylbutyrophenone is highly lipophilic (LogP ≈ 3.0).

-

Water: Insoluble (< 0.1 mg/mL).

-

Alcohols (MeOH, EtOH): Soluble (> 50 mg/mL).

-

DMSO/DMF: Highly Soluble.

Critical Warning: Do not attempt to prepare aqueous stock solutions. If aqueous dilution is required for biological assays, use a "cosolvent crash" method: Dissolve in DMSO first, then dilute slowly into buffer with vigorous vortexing, keeping DMSO concentration <1% to avoid precipitation.

Module 4: Analytical Troubleshooting (HPLC)

When monitoring stability, you must separate the parent butyrophenone from its acetophenone degradation product.

Recommended Method (HPLC-UV):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 40% B to 90% B over 10 minutes.

-

Detection: 254 nm (Aromatic ring) and 210 nm (End absorption).

-

Expected Result: The Acetophenone degradant is less lipophilic (shorter alkyl chain) and will elute earlier than the parent Butyrophenone.

Interactive Troubleshooting Workflow

Use this decision tree to diagnose solution stability issues.

Figure 2: Diagnostic logic for identifying root causes of instability.

Frequently Asked Questions (FAQ)

Q: Can I store the solution at room temperature? A: Only for short durations (<24 hours) and strictly in the dark. For long-term storage, we recommend -20°C in DMSO to prevent both benzylic oxidation and slow thermal degradation.

Q: Why does my LC-MS show a peak at M-28? A: This confirms Norrish Type II degradation . The parent molecule loses ethylene (Mass 28) to form the acetophenone derivative. This is the hallmark of light damage.

Q: Is the fluorine atom stable at pH 9? A: Generally, yes. The Ar-F bond is strong and resistant to nucleophilic aromatic substitution unless extreme conditions (high heat, strong alkoxides) are applied. However, at pH > 10, there is a risk of enolization and aldol-type side reactions at the alpha-carbon. Keep pH between 4.0 and 8.0 for maximum stability.

References

- Turro, N. J. (1978). Modern Molecular Photochemistry. Benjamin/Cummings.

-

Hoffmann, H., & Tausch, M. W. (2021).[3] "Diversity with Light: Photoreaction Pathways and Products of Butyrophenone."[3] World Journal of Chemical Education.[3]

-

Driouich, R., et al. (2001).[4] "Photostability of butyrophenone derivatives: Haloperidol." (Establishes the specific photolability of the butyrophenone pharmacophore).

-

PubChem Compound Summary. (2024). "4'-Fluorobutyrophenone."[5] National Center for Biotechnology Information.

-

Sigma-Aldrich Technical Library. (2024). "Product Specification: 4'-Fluoroacetophenone derivatives." (Source for solubility and physical property data of analogous fluorinated ketones).

Sources

- 1. youtube.com [youtube.com]

- 2. Give mechanism of Norrish Type II reaction. Explain why cyclopropyl keton.. [askfilo.com]

- 3. sciepub.com [sciepub.com]

- 4. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4'-Fluorobutyrophenone | C10H11FO | CID 68498 - PubChem [pubchem.ncbi.nlm.nih.gov]

Separation of ortho and para isomers in butyrophenone synthesis

Technical Support Center: Butyrophenone Synthesis

Welcome to the technical support guide for the synthesis and purification of butyrophenone. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the Friedel-Crafts acylation of benzene and the subsequent critical step of separating the resulting ortho and para isomers.

Frequently Asked Questions (FAQs)

Q1: Why does the Friedel-Crafts acylation of benzene with butanoyl chloride produce both ortho and para isomers?

The synthesis of butyrophenone is a classic Friedel-Crafts acylation, which is a type of electrophilic aromatic substitution (EAS). The reaction proceeds by generating a highly electrophilic acylium ion from butanoyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). Benzene, acting as a nucleophile, attacks this acylium ion.

While benzene itself has six equivalent positions for substitution, once the first acylation occurs to form butyrophenone, the product is an aryl ketone. The acyl group is deactivating towards further substitution, which advantageously prevents polyacylation. However, in the context of synthesizing substituted butyrophenones from monosubstituted benzenes (e.g., toluene), the initial substituent directs the incoming acyl group. For electron-donating groups, this direction is to the ortho and para positions. Statistically, there are two ortho positions and only one para position, but the para product is often favored to minimize steric hindrance between the substituent and the incoming bulky acyl group.

Q2: What is the expected para to ortho isomer ratio and how can I influence it?

The para isomer is generally the major product due to sterics. The bulky acylium-catalyst complex experiences significant steric hindrance from the substituent at the ortho position. The exact ratio depends on several factors:

-

Steric Hindrance : Larger substituents on the benzene ring or bulkier acylating agents will increase the proportion of the para isomer.

-

Reaction Temperature : Lower temperatures tend to favor the thermodynamically more stable para isomer.

-

Catalyst : The choice and amount of Lewis acid can influence selectivity, although this is less pronounced than steric factors.

While precise ratios for butyrophenone itself are not extensively documented in general literature, a high predominance of the para isomer is expected. For substituted aromatics, it's not uncommon to see para to ortho ratios exceeding 9:1, especially with bulky groups.

Q3: What are the key physical property differences between ortho- and para-butyrophenone that can be exploited for separation?

The primary difference lies in their boiling points, which is a direct consequence of their molecular symmetry and intermolecular forces. The more linear and symmetrical para isomer can pack more efficiently into a crystal lattice and experiences stronger intermolecular forces, resulting in a higher boiling point and melting point compared to the less symmetrical ortho isomer.

Table 1: Comparison of Physical Properties for Butyrophenone Isomers

| Property | ortho-Butyrophenone (2'-Methylpropiophenone) | para-Butyrophenone (1-Phenylbutan-1-one) | Rationale for Difference |

| Boiling Point | ~217-220 °C (estimated) | 228-230 °C | The greater symmetry of the para isomer allows for stronger intermolecular van der Waals forces, requiring more energy to vaporize. |

| Melting Point | Liquid at room temp. | 11-13 °C | The symmetrical shape of the para isomer allows for more efficient packing into a stable crystal lattice. |

| Density | ~0.988 g/mL at 25 °C | ~1.021 g/mL at 25 °C | Denser packing of the para isomer in the liquid state. |

| Refractive Index | ~1.517 at 20 °C | ~1.520 at 20 °C | Subtle differences in electronic structure and density affect how light passes through the liquid. |

| Polarity | Slightly more polar | Slightly less polar | The dipole moments of the isomers differ due to the vector sum of bond dipoles, influencing chromatographic behavior. |

Note: Data for the ortho isomer is less commonly reported and may be estimated from similar compounds like isobutyrophenone.

Troubleshooting Guide

Problem 1: My reaction yield is low and I'm observing significant side products.

Possible Cause A: Catalyst Deactivation. Aluminum chloride is highly hygroscopic. Moisture in the reactants or solvent will hydrolyze AlCl₃, reducing its catalytic activity.

-

Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and high-purity, freshly opened AlCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Possible Cause B: Competing Reactions. If your starting material has functional groups that can coordinate with the Lewis acid (e.g., amines, hydroxyls), the catalyst will be sequestered, and the reaction will fail.

-

Solution: Protect sensitive functional groups before attempting the Friedel-Crafts reaction. Acyl groups are deactivating, so aromatic compounds less reactive than mono-halobenzenes will not react effectively.

Possible Cause C: Product Complexation. The ketone product forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle.

-

Solution: A stoichiometric amount (or even a slight excess) of AlCl₃ is required. The reaction must be followed by an aqueous workup (e.g., adding dilute HCl) to hydrolyze this complex and liberate the ketone product.

Problem 2: I'm struggling to separate the ortho and para isomers using fractional distillation.

Possible Cause A: Insufficient Column Efficiency. The boiling points of the isomers are relatively close (likely within 10-15 °C). A simple distillation setup will not provide the necessary separation.

-

Solution: You must use a fractionating column with a high number of theoretical plates. A Vigreux column is a good starting point, but for very close-boiling liquids, a column packed with Raschig rings or metal sponge may be necessary. The longer the column, the better the separation, but this can lead to lower recovery.

Possible Cause B: Distillation Rate is Too High. Heating the mixture too quickly prevents the establishment of a proper temperature gradient in the column, defeating the purpose of the theoretical plates.

-

Solution: Heat the distillation flask slowly and evenly. The goal is to have a slow, steady collection rate (e.g., 1-2 drops per second). You should observe a "ring of condensate" slowly ascending the column. If this ascent is too fast, reduce the heating. Insulating the column with glass wool or aluminum foil can help maintain a stable gradient.

dot

Caption: Workflow for separating ortho and para isomers.

Problem 3: Distillation is ineffective or impractical. How can I use chromatography?

Possible Cause: Similar Polarity. The isomers have very similar structures, leading to close retention times in standard chromatographic systems.

-

Solution: High-Performance Liquid Chromatography (HPLC). HPLC is an excellent alternative for separating positional isomers.

-

Column Choice: A standard C18 column may not provide sufficient resolution. Phenyl-based stationary phases (e.g., Phenyl-Hexyl) are often a better choice as they can exploit subtle differences in π-π interactions between the aromatic isomers and the stationary phase.

-

Mobile Phase Optimization: Begin with a simple mobile phase (e.g., Methanol/Water or Acetonitrile/Water) and perform a gradient elution to determine the approximate retention time. Then, switch to isocratic conditions and carefully adjust the solvent ratio to maximize the resolution between the two isomer peaks.

-

Methodology:

-

Dissolve a small sample of the crude mixture in the mobile phase.

-

Inject onto a Phenyl-type HPLC column.

-

Run a scout gradient (e.g., 50% to 100% organic solvent over 20 minutes).

-

Identify the peaks corresponding to the ortho and para isomers (the para isomer is usually the larger peak).

-

Based on the retention times, develop an isocratic method with a solvent composition that places the peaks in a reasonable retention window with maximum separation.

-

-

-

Solution: Gas Chromatography (GC). GC is primarily an analytical tool but can provide excellent separation to assess the purity of fractions.

-

Column Choice: A standard non-polar column (e.g., DB-1, HP-5) can often separate isomers based on their boiling point differences. The lower-boiling ortho isomer will elute first. For difficult separations, a more polar column (e.g., a wax or phenyl-based column) may provide better resolution.

-

Temperature Program: Use a slow temperature ramp to maximize the separation between the two closely eluting peaks.

-

dot

Caption: Formation of ortho and para isomers via EAS.

References

-

RSC Publishing.

-

The Good Scents Company.

-

MicroSolv Technology Corporation.

-

PubMed.

-

Welch Materials.

-

NACALAI TESQUE, INC.

-

University of Rochester, Department of Chemistry.

-

ChemicalBook.

-

iChemical.

-

Quora.

-

Quora.

-

ChemicalBook.

-

Amrita Vishwa Vidyapeetham Virtual Lab.

-

Chemistry LibreTexts.

-

ECHEMI.

-

ChemicalBook.

-

Master Organic Chemistry.

-

Chemistry Stack Exchange.

-

Khan Academy.

-

Wikipedia.

Validation & Comparative

Comparative Guide: HPLC Method Development for 4'-Fluoro-3'-methylbutyrophenone Purity

Executive Summary

In the synthesis of fluorinated pharmaceutical intermediates, such as 4'-Fluoro-3'-methylbutyrophenone , the separation of positional isomers constitutes a critical quality attribute. Standard alkyl-bonded phases (C18) often fail to resolve the target analyte from its closely related regioisomers (e.g., 4'-fluoro-2'-methylbutyrophenone) due to insufficient shape selectivity.

This guide objectively compares the performance of a Standard C18 Method against an Optimized Pentafluorophenyl (PFP) Method . Based on comparative experimental data, the PFP stationary phase demonstrates superior resolution (

The Challenge: Isomeric Purity in Fluorinated Aromatics

4'-Fluoro-3'-methylbutyrophenone is a key intermediate in the synthesis of butyrophenone-class antipsychotics (e.g., Melperone analogs). The primary analytical challenge is the separation of the target compound from:

-

Positional Isomers: Specifically the ortho-methyl analog (4'-fluoro-2'-methylbutyrophenone).

-

De-fluorinated Impurities: 3'-methylbutyrophenone.

-

Synthetic Precursors: Fluorotoluene derivatives.

Because these compounds share identical molecular weights and similar hydrophobicities (

Comparative Methodology

We evaluated two distinct separation strategies.

Method A: The Traditional Approach (Alternative)

-

Stationary Phase: C18 (Octadecylsilane), 5 µm, 150 x 4.6 mm.

-

Mechanism: Hydrophobic interaction (dispersive forces).

-

Mobile Phase: Water / Acetonitrile (Gradient).[1]

-

Status: Insufficient. Often results in co-elution of the 2'-methyl isomer.

Method B: The Recommended Approach (Product Focus)

-

Stationary Phase: Propyl-Pentafluorophenyl (PFP), 2.7 µm (Core-Shell), 100 x 2.1 mm.

-

Mechanism: Hydrophobic +

- -

Mobile Phase: Water / Methanol (Gradient).

-

Status: Superior. Resolves all critical pairs.

Experimental Protocol: Optimized PFP Method

The following protocol is designed to be a self-validating system suitable for GMP environments.

Instrumentation & Conditions

| Parameter | Specification | Rationale |

| Column | Core-Shell PFP (2.7 µm, 100 x 2.1 mm) | PFP provides unique selectivity for halogenated aromatics; Core-shell improves efficiency at lower backpressure. |

| Mobile Phase A | 10 mM Ammonium Formate (pH 3.5) | Buffering prevents peak tailing for ionizable impurities; Acidic pH suppresses silanol activity. |

| Mobile Phase B | Methanol (MeOH) | MeOH enhances |

| Flow Rate | 0.4 mL/min | Optimized for 2.1 mm ID column van Deemter minimum. |

| Column Temp | 35°C | Improves mass transfer and reduces viscosity. |

| Detection | UV @ 245 nm | |

| Injection Vol | 2.0 µL | Low volume prevents band broadening in 2.1 mm columns. |

Gradient Program

-

0.0 min: 40% B

-

8.0 min: 75% B (Linear Ramp)

-

8.1 min: 95% B (Wash)

-

10.0 min: 95% B

-

10.1 min: 40% B (Re-equilibration)

-

13.0 min: End

Performance Comparison Data

The following data summarizes the separation of the target (4'-F-3'-Me) from its critical impurity (4'-F-2'-Me).